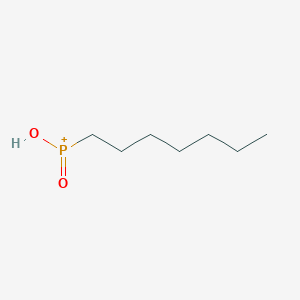
Heptyl-hydroxy-oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl-hydroxy-oxophosphanium is a unique organophosphorus compound characterized by the presence of a heptyl group, a hydroxy group, and an oxophosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptyl-hydroxy-oxophosphanium typically involves the reaction of heptyl halides with phosphine oxides under controlled conditions. One common method includes the use of Grignard reagents, where heptyl magnesium bromide reacts with a suitable phosphine oxide to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and microwave-assisted synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Heptyl-hydroxy-oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Heptyl-hydroxy-oxophosphanium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds
Mechanism of Action
The mechanism of action of heptyl-hydroxy-oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Heptyl-hydroxy-oxophosphanium can be compared with other organophosphorus compounds such as:
2-heptyl-4-quinolone: Known for its antimicrobial properties.
Tetrahydroisoquinoline derivatives: Exhibiting strong antifungal activities .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable asset in the development of new materials, drugs, and biochemical tools.
Properties
CAS No. |
21655-86-7 |
|---|---|
Molecular Formula |
C7H16O2P+ |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
heptyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C7H15O2P/c1-2-3-4-5-6-7-10(8)9/h2-7H2,1H3/p+1 |
InChI Key |
DFXVJUZVJSBGOJ-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCC[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14142083.png)
![4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B14142089.png)
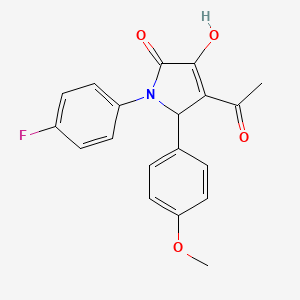
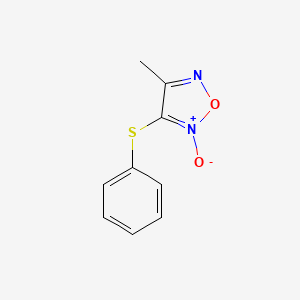
![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)

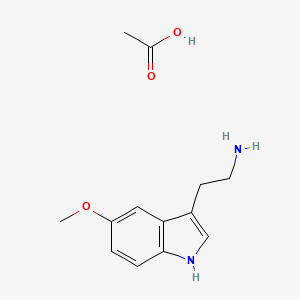
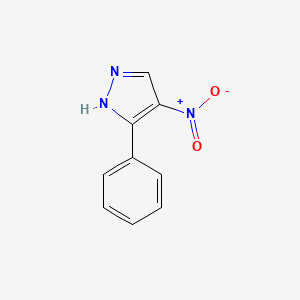
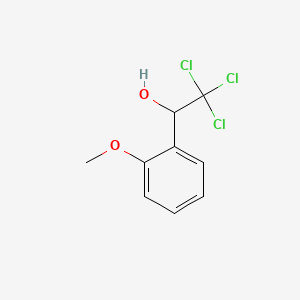
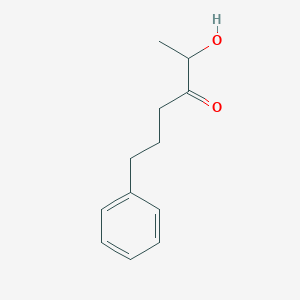


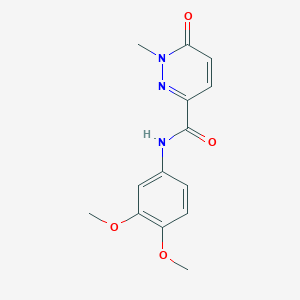
![2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14142165.png)
